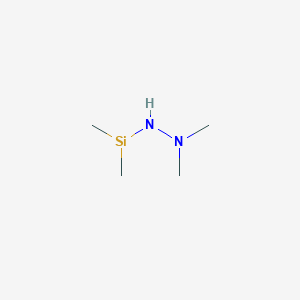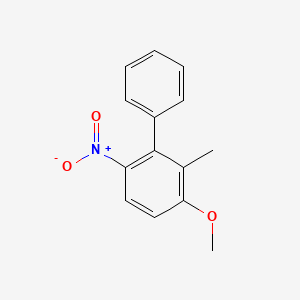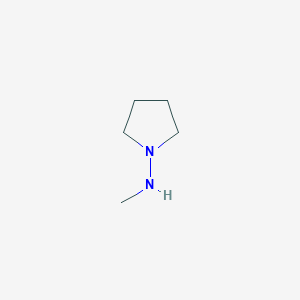
N-Methylpyrrolidin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylpyrrolidin-1-amine, also known as N-methylpyrrolidine, is an organic compound with the molecular formula C₅H₁₁N. It is a cyclic secondary amine and a derivative of pyrrolidine. This compound is a colorless liquid that is miscible with water and most organic solvents. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methylpyrrolidin-1-amine can be synthesized through several methods. One common method involves the reaction of 1,4-butanediol with methylamine in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures. Another method involves the reductive amination of levulinic acid or its esters with methylamine .
Industrial Production Methods
In industrial settings, this compound is often produced using a one-pot synthesis method. This involves the reaction of 1,4-butanediol with methylamine over a Cu and Ni modified ZSM-5 catalyst. The reaction conditions are optimized to achieve high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-Methylpyrrolidin-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylpyrrolidinone.
Reduction: It can be reduced to form N-methylpyrrolidine.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product and the specific reagents used.
Major Products Formed
The major products formed from these reactions include N-methylpyrrolidinone, N-methylpyrrolidine, and various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
N-Methylpyrrolidin-1-amine has a wide range of applications in scientific research, including:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of N-Methylpyrrolidin-1-amine involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophiles. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Methylpyrrolidin-1-amine include:
- Pyrrolidine
- N-Methylpyrrolidinone
- N-Ethylpyrrolidinone
- N-Methyl-2-pyrrolidone
Uniqueness
This compound is unique due to its specific structure and reactivity. Unlike its analogs, it has a methyl group attached to the nitrogen atom, which influences its chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
365413-99-6 |
|---|---|
Fórmula molecular |
C5H12N2 |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
N-methylpyrrolidin-1-amine |
InChI |
InChI=1S/C5H12N2/c1-6-7-4-2-3-5-7/h6H,2-5H2,1H3 |
Clave InChI |
OHLXXFUDMGUKCG-UHFFFAOYSA-N |
SMILES canónico |
CNN1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


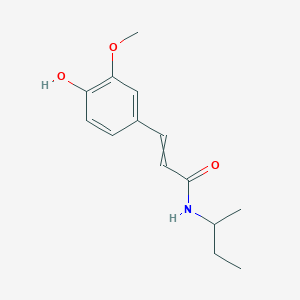
![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
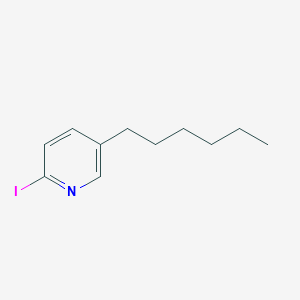
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
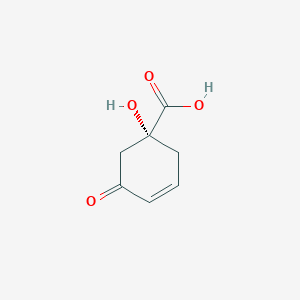

![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)

